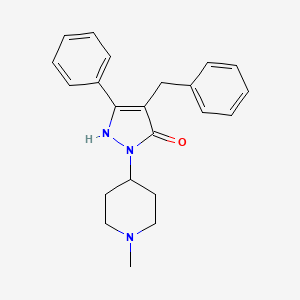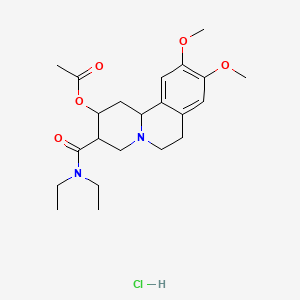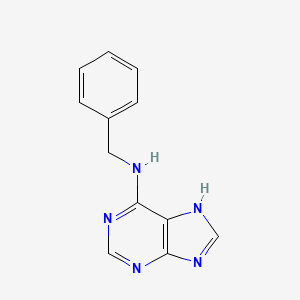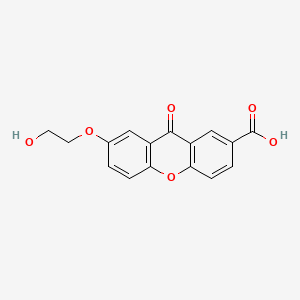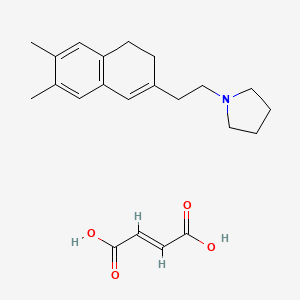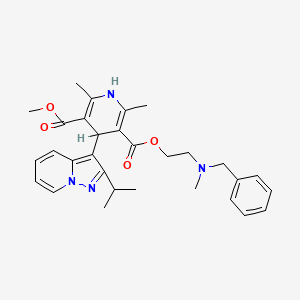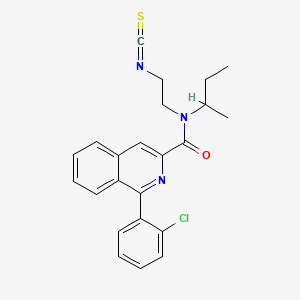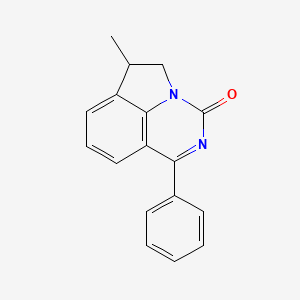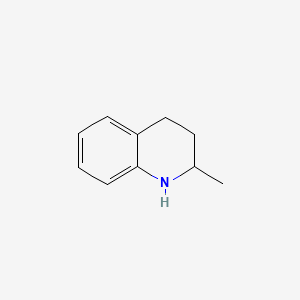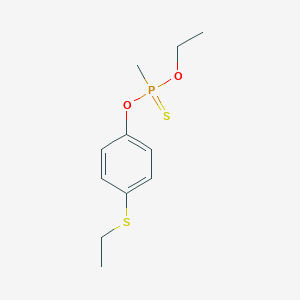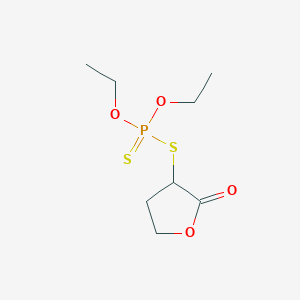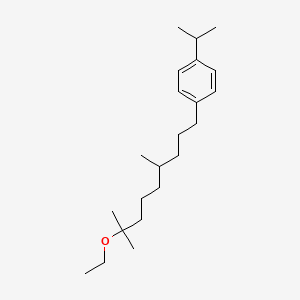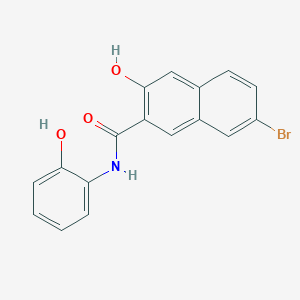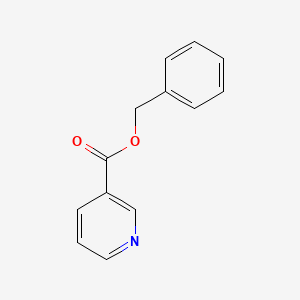
Benzyl nicotinate
Übersicht
Beschreibung
Benzyl nicotinate is a benzyl ester that results from the formal condensation of the carboxy group of nicotinic acid with benzyl alcohol . It has been used as a rubefacient and has a role as a vasodilator agent . It is functionally related to nicotinic acid .
Synthesis Analysis
The synthesis of this compound involves the formal condensation of the carboxy group of nicotinic acid with benzyl alcohol . A recent study reported a new strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles . This strategy involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization .Molecular Structure Analysis
The molecular formula of this compound is C13H11NO2 . The IUPAC name is benzyl pyridine-3-carboxylate .Chemical Reactions Analysis
This compound is a benzyl ester resulting from the condensation of the carboxy group of nicotinic acid with benzyl alcohol . It has a role as a vasodilator agent and is also generally used in cosmetics and drugs . It is an active substance from the group of rubefacients that stimulates blood circulation .Physical And Chemical Properties Analysis
This compound appears as white to pale yellow crystals . It is slightly soluble in water . It is stable under normal conditions, but it can be easily hydrolyzed under strong acid or strong alkali conditions .Wissenschaftliche Forschungsanwendungen
Skin Oxygenation and Drug Delivery
- Liposome-Entrapped Benzyl Nicotinate: Research by Kristl, Abramovié, and Šentjure (2008) highlighted the use of liposome-entrapped this compound in improving skin oxygenation, which is crucial for healing processes. Their study used EPR oximetry to evaluate the impact of different liposomal formulations on skin oxygen levels following topical application. The results indicated that this compound in liposomal form acted more rapidly compared to hydrophilic gel, with the composition and size of liposomes significantly affecting its effectiveness (Kristl, Abramovié, & Šentjure, 2008).
Enhanced Percutaneous Absorption
- Ultrasound and Percutaneous Absorption: Hofmann and Moll (1993) explored the effect of ultrasound on the penetration of this compound through the skin. Their research showed that ultrasound treatment could enhance the absorption of this compound from polyacrylate gel, reducing the lag time and increasing the intensity of skin reddening. This study suggests that phonophoresis (use of ultrasound to enhance drug absorption) could be an effective method to improve the percutaneous absorption of this compound (Hofmann & Moll, 1993).
Blood Flow and Vasodilation Studies
- Blood Flow and Topical Application: Research by Jacobi, Kaiser, Sterry, and Lademann (2006) examined how this compound affects blood flow in different anatomic sites. Their findings indicated that the penetration of this compound (which causes vasodilation) varies across different skin sites, with the forehead showing the fastest response. This study provides valuable insights into how cutaneous characteristics like skin thickness and follicle density can influence the penetration and effectiveness of topically applied substances like this compound (Jacobi et al., 2006).
Tumor Oxygenation
- Topical Vasodilator in Tumor Treatment: A study by Hou, Abramovic, Lariviere, Sentjurc, Swartz, and Khan (2010) investigated the potential of this compound as a topical vasodilator to reduce tumor hypoxia. The study found that applying this compound topically on tumors could increase tumor oxygenation, which may improve the effectiveness of radiation therapy. This research opens the door to new strategies for cancer treatment, particularly in managing tumor hypoxia (Hou et al., 2010).
Transdermal Substance Penetration
- Follicular Pathway and Substance Penetration: Vandersee, Erdmenger, Patzelt, Beyer, Meinke, Darvin, Koscielny, and Lademann (2016) studied the role of the follicular pathway in the penetration of this compound. They found that open follicles significantly increase skin perfusion following the application of this compound, highlighting the importance of follicles in epidermal penetration. This research is crucial for the development of future topical drugs and cosmetics (Vandersee et al., 2016).
Wirkmechanismus
Target of Action
Benzyl nicotinate primarily targets the blood vessels in the body . It acts as a vasodilator , meaning it widens the blood vessels, allowing for increased blood flow to the affected area .
Mode of Action
This compound works by crossing the skin rapidly and, on enzymatic hydrolysis, releases nicotinic acid (Niacin) . This vitamin provokes increased cutaneous blood flow, at least partly by forming vasodilating prostaglandins . The increased blood flow can help to relieve pain and promote healing .
Pharmacokinetics
It is known that the compound is rapidly absorbed through the skin . The rapid absorption and subsequent release of nicotinic acid suggest that the compound may have good bioavailability when applied topically .
Result of Action
The primary result of this compound’s action is an increase in blood flow to the area where it is applied . This can help to relieve pain and promote healing . Additionally, the release of nicotinic acid can have various effects at the cellular level, as nicotinic acid is involved in many metabolic processes.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s absorption can be affected by the condition of the skin where it is applied. Additionally, factors such as temperature and pH could potentially influence the stability of the compound and its ability to release nicotinic acid .
Safety and Hazards
Zukünftige Richtungen
Benzyl nicotinate has been used in various therapeutic applications. A recent study reported a new strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles . This new method enables the late-stage conjugation of bioactive (hetero)arylamines with nicotinates and nicotinamides and allows access to the previously unexplored chemical space for biomedical research .
Eigenschaften
IUPAC Name |
benzyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYGGMBOZFWZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046542 | |
| Record name | Benzyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94-44-0 | |
| Record name | Benzyl nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl nicotinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Pyridinecarboxylic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S497LCF9C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of benzyl nicotinate?
A: this compound acts as a vasodilator, primarily targeting cutaneous blood vessels. [] This effect is attributed to its ability to stimulate the release of vasoactive substances, leading to relaxation of smooth muscle cells in blood vessel walls and increased blood flow. [, ]
Q2: How does the vasodilatory effect of this compound manifest in the skin?
A: Topical application of this compound induces noticeable redness and a warming sensation. [, ] This is a direct result of increased blood flow in the superficial dermal plexus and deeper capillaries. []
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C13H11NO2, and its molecular weight is 213.23 g/mol. []
Q4: Are there any specific spectroscopic techniques used to characterize this compound?
A: Yes, researchers have employed various spectroscopic methods, including Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, to study the diffusion of this compound through biological membranes like the stratum corneum. [, ]
Q5: How stable is this compound in aqueous solutions?
A: this compound undergoes degradation in aqueous solutions, exhibiting first-order rate kinetics. This degradation is influenced by pH and temperature, with higher pH and temperature accelerating the process. []
Q6: Can the stability of this compound in aqueous solutions be improved?
A: Yes, incorporating glycerol or polyethylene glycol 400 into the aqueous solution significantly enhances the stability of this compound. []
Q7: What are some applications of this compound in drug delivery?
A: this compound has been investigated as a potential absorption enhancer in topical formulations. For instance, it has been incorporated into indomethacin cream ointments to enhance the drug's permeation through the skin. []
Q8: Does this compound exhibit any catalytic properties?
A: While not extensively explored for its catalytic activity, this compound can be used as a starting material in reactions catalyzed by N-Heterocyclic Carbenes (NHCs). These reactions, typically transesterifications, occur within room-temperature ionic liquids (RTILs), providing a greener alternative to traditional organic solvents. []
Q9: Have computational methods been used to study this compound?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the adsorption behavior of this compound on metal surfaces, providing insights into its corrosion inhibition properties. []
Q10: How does modifying the structure of this compound affect its activity?
A: Research suggests that the lipophilicity of this compound and its derivatives plays a significant role in their biological activity. Studies examining the structure-activity relationship have demonstrated that increasing the alkyl chain length of nicotinic acid esters enhances their lipophilicity and, consequently, their ability to penetrate biological membranes. [, ]
Q11: What formulation strategies have been explored to improve the stability or bioavailability of this compound?
A: Encapsulating this compound in liposomes has been investigated as a means to enhance its topical delivery and potentially improve its bioavailability. This approach aims to protect the drug from degradation and facilitate its penetration through the skin barrier. [, ]
Q12: What is known about the pharmacokinetics of this compound?
A: Research indicates that this compound is metabolized in the serum, with a half-life (T1/2) of 0.78 minutes and a protein binding of 91.6%. These findings suggest that it is rapidly cleared from the circulation. []
Q13: Has this compound been studied in any animal models of disease?
A: Yes, studies in rats have demonstrated that this compound can enhance tumor oxygenation and improve the efficacy of radiation therapy in a subcutaneous fibrosarcoma model. This effect is attributed to its vasodilatory properties, which increase blood flow and oxygen delivery to the tumor. []
Q14: What analytical techniques are commonly used to quantify this compound in various matrices?
A: Gas chromatography with flame ionization detection (GC-FID) is a frequently employed technique for the simultaneous determination of this compound and other active ingredients in topical formulations like ointments and creams. [, ]
Q15: Have any imaging techniques been used to study the distribution or permeation of this compound?
A: Yes, ATR-FTIR spectroscopic imaging has been utilized to visualize and quantify the diffusion of this compound through the stratum corneum. This technique provides valuable insights into the drug's penetration pathway and the influence of formulation variables on its diffusion. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



